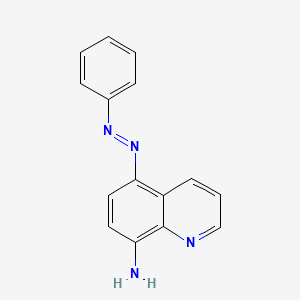

5-(phenyldiazenyl)-8-quinolinamine

Description

Properties

IUPAC Name |

5-phenyldiazenylquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-13-8-9-14(12-7-4-10-17-15(12)13)19-18-11-5-2-1-3-6-11/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWYJSSQUCGNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305465 | |

| Record name | MLS001194849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7771-17-7 | |

| Record name | MLS001194849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Research indicates that quinoline derivatives, including those with phenyldiazenyl substituents, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria, particularly Gram-positive strains. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring influence their antibacterial efficacy. For instance, compounds with methoxy or methyl substituents have demonstrated enhanced activity compared to others .

b. Anticancer Properties

Quinoline derivatives have been investigated for their potential as anticancer agents. They can inhibit key pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway. Specific derivatives have shown promising results in inhibiting EGFR autophosphorylation, making them candidates for further development as targeted cancer therapies .

Diagnostic Applications

a. Alzheimer's Disease Detection

A notable application of 5-(phenyldiazenyl)-8-quinolinamine is in the detection of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure can bind to amyloid-beta and tau proteins associated with Alzheimer's pathology. They can be synthesized in radiolabeled forms for use as imaging agents, enabling early detection of amyloid deposits in the brain . This early intervention is crucial for therapeutic strategies aimed at slowing disease progression.

b. Imaging Agents

The ability of these compounds to form coordination complexes with metal ions enhances their utility as imaging agents in medical diagnostics. They can be used to visualize pathological changes in tissues non-invasively, providing valuable information for diagnosing various conditions related to protein aggregation .

Material Sciences

a. Dyes and Pigments

The compound's azo group contributes to its application in dye chemistry. Quinoline derivatives are utilized in producing dyes for textiles and food products due to their vibrant colors and stability. For example, 8-Hydroxyquinoline fragments are found in several commercial dyes like Quinoline Yellow WS (E104) . The incorporation of phenyldiazenyl groups enhances the dye's properties, making them suitable for various applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The phenyldiazenyl group at position 5 distinguishes 5-(phenyldiazenyl)-8-quinolinamine from analogs with alternative substituents. Key comparisons include:

5-[(E)-Phenyldiazenyl]quinolin-8-ol (Compound 1a)

- Substituents : Phenyldiazenyl (C5), hydroxyl (-OH, C8).

- Molecular Weight : 265.27 g/mol.

- Key Differences : The hydroxyl group at C8 enhances hydrogen-bonding capacity but reduces nucleophilicity compared to the amine group. The compound exhibits photosensitivity due to the azo group, making it suitable for dye applications .

8-Quinolinamine (Parent Compound)

- Substituents: None (C5), amine (-NH2, C8).

- Molecular Weight : 144.17 g/mol.

- Key Differences: The absence of a C5 substituent simplifies the electronic structure, increasing electron density on the quinoline ring. This compound is a foundational structure for antimalarial agents like primaquine .

5-Ethyl-6-methoxyquinolin-8-amine

- Substituents : Ethyl (-C2H5, C5), methoxy (-OCH3, C6), amine (-NH2, C8).

- Molecular Weight : 216.27 g/mol.

Q & A

Basic Question

- 1H NMR : The E-isomer exhibits distinct coupling patterns for the azo group (–N=N–), with aromatic protons showing downfield shifts due to conjugation. For example, the (E)-isomer of a fluorophenyl analog showed a singlet for the NH2 group at δ 6.8 ppm .

- IR : Stretching vibrations at 1440–1480 cm⁻¹ (N=N) and 3350 cm⁻¹ (NH2) confirm the structure.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 275 for C15H11N4) validate the molecular formula.

What structural modifications enhance the fluorescence properties of this compound for zinc ion sensing?

Advanced Question

Fluorescence efficiency depends on substituent effects:

- Electron-donating groups (e.g., –OCH3) increase quantum yield by stabilizing excited states.

- Rigidification of the quinoline ring (e.g., via π-stacking) reduces non-radiative decay.

Comparative studies on 8-amidoquinoline derivatives show that substituents at the 5-position (e.g., azo vs. amido groups) alter binding affinity to Zn²⁺ by up to 3-fold .

How do contradictory results in metal-ion binding studies arise, and how can they be resolved?

Advanced Question

Discrepancies in binding constants (e.g., Zn²⁺ vs. Cu²⁺) may stem from:

- pH dependency : Protonation of the NH2 group at pH < 6 reduces metal coordination.

- Solvent effects : Polar solvents stabilize charge-transfer complexes, altering apparent binding affinity.

Resolution : Use standardized buffers (e.g., HEPES at pH 7.4) and competitive titration with EDTA to isolate specific interactions .

What computational methods predict the bioactivity of this compound derivatives against parasitic infections?

Advanced Question

- Molecular docking : Simulates binding to targets like Leishmania donovani enzymes. For example, piperazine-modified 8-quinolinamines showed improved docking scores (ΔG = −9.2 kcal/mol) compared to parent compounds .

- QSAR models : Correlate logP values (>2.5) with enhanced membrane permeability and antiparasitic activity.

What experimental strategies validate the stability of this compound under physiological conditions?

Basic Question

- HPLC monitoring : Track degradation products over 24 hours in simulated body fluid (SBF).

- UV-Vis spectroscopy : Detect shifts in λmax (e.g., from 360 nm to 320 nm) indicating azo bond cleavage.

Stability data for analogs show >90% integrity at 37°C for 12 hours in pH 7.4 buffers .

How do substituents on the phenyl ring influence the compound’s photophysical and electrochemical properties?

Advanced Question

| Substituent | Fluorescence λem (nm) | Redox Potential (V vs. Ag/AgCl) |

|---|---|---|

| –H | 520 | −0.45 |

| –NO2 | 550 | −0.60 |

| –OCH3 | 490 | −0.30 |

| Electron-withdrawing groups (e.g., –NO2) redshift emission, while electron-donating groups (e.g., –OCH3) enhance redox activity . |

What methodologies resolve synthetic challenges in scaling up this compound?

Advanced Question

- Flow chemistry : Reduces reaction time from 12 hours to 2 hours by optimizing mixing and heat transfer.

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

How can crystallographic data clarify intermolecular interactions in solid-state structures?

Advanced Question

X-ray diffraction reveals π-π stacking (3.4 Å spacing) between quinoline rings and hydrogen bonding (N–H⋯O, 2.8 Å) in analogs like 5-chloro-quinolin-8-yloxy derivatives. These interactions dictate solubility and melting behavior .

What strategies mitigate toxicity concerns in preclinical studies of this compound?

Advanced Question

- Prodrug design : Mask the NH2 group with acetylated prodrugs to reduce hepatotoxicity.

- In vitro assays : Use hepatic cell lines (e.g., HepG2) to screen for IC50 values > 50 μM, indicating low cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.